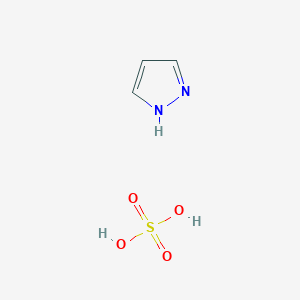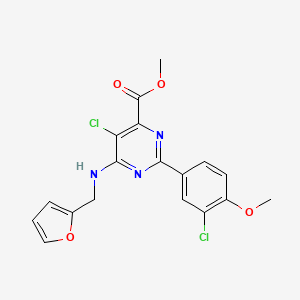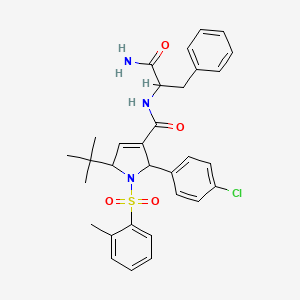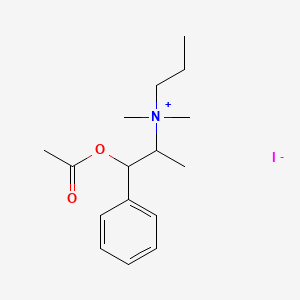![molecular formula C18H25NO3 B15173178 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline CAS No. 919803-16-0](/img/structure/B15173178.png)
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline is a synthetic compound known for its biological and chemical significance. Its molecular structure features a proline derivative with a 2-methylpropyl phenyl group attached to the propanoyl moiety. The unique configuration of this molecule makes it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline involves multiple steps. Typically, the process begins with the preparation of the 2-methylpropyl phenyl derivative, which is then reacted with the L-proline derivative under specific conditions to form the final compound. Key steps may include:
Reagent selection: : Using appropriate reagents like 2-methylpropyl bromide and phenylpropanoyl chloride.
Reaction conditions: : Maintaining the reaction temperature, solvent choice, and pH to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve automated synthesis using large-scale reactors. Process optimization focuses on cost efficiency, scalability, and minimizing by-products.
化学反应分析
Types of Reactions: 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline undergoes various chemical reactions such as:
Oxidation: : Often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly employing reducing agents such as sodium borohydride.
Substitution: : Reactions involving nucleophiles or electrophiles to replace specific groups within the molecule.
Oxidation: : Performed under acidic or basic conditions with temperature control.
Reduction: : Conducted in a solvent like ethanol or methanol at room temperature.
Substitution: : Varies depending on the reactants, often using catalysts to enhance reaction rates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation typically yields carboxylic acids, reduction results in alcohols, and substitution can produce various functionalized derivatives.
科学研究应用
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studies on its interactions with biological macromolecules.
Medicine: : Research on its potential therapeutic effects and drug development.
Industry: : As a precursor for the production of specialized chemicals and materials.
作用机制
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific enzymes or receptors, influencing their activity.
Pathways Involved: : Modulating biochemical pathways related to inflammation, metabolism, or signaling.
相似化合物的比较
Compared to other similar compounds, 1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline stands out due to its unique structural features and reactivity. Similar compounds include:
1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-D-proline
1-{2-[4-(2-Ethylpropyl)phenyl]propanoyl}-L-proline
1-{2-[4-(2-Methylpropyl)phenyl]butanoyl}-L-proline
Each of these compounds offers distinct properties and applications, highlighting the versatility and potential of this class of molecules.
属性
CAS 编号 |
919803-16-0 |
|---|---|
分子式 |
C18H25NO3 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
(2S)-1-[2-[4-(2-methylpropyl)phenyl]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)11-14-6-8-15(9-7-14)13(3)17(20)19-10-4-5-16(19)18(21)22/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,21,22)/t13?,16-/m0/s1 |
InChI 键 |
ZIULIYAPFWDQFO-VYIIXAMBSA-N |
手性 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCC[C@H]2C(=O)O |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)N2CCCC2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B15173100.png)
![1-[2-(Ethylsulfanyl)ethenyl]-3-methylbenzene](/img/structure/B15173101.png)

![5-[(5-Methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B15173112.png)
![1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine](/img/structure/B15173114.png)



![2-(1,3-Benzothiazol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B15173135.png)


![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)

